2-Amino-1-(3,4-dimethylphenyl)-1-propanone Hydrochloride
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Overview
Description
2-Amino-1-(3,4-dimethylphenyl)-1-propanone Hydrochloride is a chemical compound with the molecular formula C11H16ClNO It is a derivative of cathinone, a naturally occurring stimulant found in the khat plant
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3,4-dimethylphenyl)-1-propanone Hydrochloride typically involves the reaction of 3,4-dimethylbenzaldehyde with nitroethane in the presence of a base to form the corresponding nitrostyrene. This intermediate is then reduced to the amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(3,4-dimethylphenyl)-1-propanone Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of various derivatives depending on the substituent introduced.
Scientific Research Applications
2-Amino-1-(3,4-dimethylphenyl)-1-propanone Hydrochloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-(3,4-dimethylphenyl)-1-propanone Hydrochloride involves its interaction with various molecular targets in the body. It is believed to act on neurotransmitter systems, particularly those involving dopamine and norepinephrine. The compound may inhibit the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft and enhanced neurotransmission. This mechanism is similar to that of other stimulant compounds.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylcathinone: A structurally similar compound with stimulant properties.
Methcathinone: Another cathinone derivative with similar pharmacological effects.
Ephedrine: A naturally occurring stimulant with a similar mechanism of action.
Uniqueness
2-Amino-1-(3,4-dimethylphenyl)-1-propanone Hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which may confer distinct pharmacological properties compared to other similar compounds
Properties
CAS No. |
5861-96-1 |
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Molecular Formula |
C11H16ClNO |
Molecular Weight |
213.70 g/mol |
IUPAC Name |
2-amino-1-(3,4-dimethylphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-7-4-5-10(6-8(7)2)11(13)9(3)12;/h4-6,9H,12H2,1-3H3;1H |
InChI Key |
MFOHYVLJMRMISR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(C)N)C.Cl |
Origin of Product |
United States |
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